N-[3-(Trimethoxysilyl)propyl]ethylenediamine

Catalog No.
S592980
CAS No.
1760-24-3
M.F
C8H22N2O3Si
M. Wt
222.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(Trimethoxysilyl)propyl]ethylenediamine

CAS Number

1760-24-3

Product Name

N-[3-(Trimethoxysilyl)propyl]ethylenediamine

IUPAC Name

N'-(3-trimethoxysilylpropyl)ethane-1,2-diamine

Molecular Formula

C8H22N2O3Si

Molecular Weight

222.36 g/mol

InChI

InChI=1S/C8H22N2O3Si/c1-11-14(12-2,13-3)8-4-6-10-7-5-9/h10H,4-9H2,1-3H3

InChI Key

PHQOGHDTIVQXHL-UHFFFAOYSA-N

SMILES

CO[Si](CCCNCCN)(OC)OC

Synonyms

(trimethoxysilylpropyl)ethylenediamine, aminoethyl-aminopropyl-trimethoxysilane, aminoethyl-aminopropyl-trimethoxysilane monohydrochloride, N-(2-aminoethyl)-3-aminopropyl-trimethoxysilane, N-(2-aminoethyl)-3-aminopropyltrimethoxysilane, N-(3-(trimethoxysilyl)propyl)-1,2-ethanediamine, N-AAPTN-silane, trimethoxysilylpropylethylenediamine, Z 6020, Z-6020

Canonical SMILES

CO[Si](CCCNCCN)(OC)OC
  • Amine group (NH₂): This group allows TMPD to participate in various chemical reactions, including condensation and addition reactions.
  • Trimethoxysilyl group (Si(OCH₃)₃): This group can react with metal oxides to form covalent bonds, making TMPD a valuable coupling agent for various materials.

Due to its unique properties, TMPD finds applications in several scientific research areas:

Surface Modification and Functionalization

  • Silane coupling agent: TMPD acts as a coupling agent by covalently bonding to inorganic surfaces (like glass, metal oxides, and ceramics) through the trimethoxysilyl group and forming stable bonds with organic materials (like polymers and resins) via the amine group. This dual functionality allows for the creation of strong interfaces between dissimilar materials, crucial in various applications like composite materials, microfluidics, and biosensors [, ].
  • Biomolecule immobilization: The amine group in TMPD can be used to covalently attach biomolecules (enzymes, antibodies, DNA) to surfaces, enabling the creation of biosensors, diagnostic tools, and cell culture platforms [, ].

Precursor for Organic-inorganic Hybrid Materials

  • Sol-gel synthesis: TMPD can be used as a precursor in the sol-gel process, a method for synthesizing hybrid materials with both organic and inorganic components. The trimethoxysilyl group can condense with other precursors to form a network, while the amine group can participate in further modifications or introduce desired functionalities [, ].

Drug Delivery Systems

  • Functionalization of nanoparticles: The combination of amine and trimethoxysilyl groups allows TMPD to be used for the functionalization of nanoparticles. This can improve their biocompatibility, targeting ability, and controlled drug release properties [, ].

N-[3-(Trimethoxysilyl)propyl]ethylenediamine is a silane compound with the molecular formula C8H22N2O3Si and a molecular weight of 222.36 g/mol. It is a clear, colorless liquid that exhibits strong alkalinity and is highly sensitive to hydrolysis, reacting rapidly with water to release methanol . This compound is also known by various synonyms, including N-(2-aminoethyl)-3-aminopropyltrimethoxysilane and Dow Corning product Z-6020 .

TMPD is classified as a corrosive and harmful substance []. It can cause serious eye damage, skin irritation, and respiratory problems upon inhalation. Here's a summary of the safety hazards:

  • Skin and Eye Contact: Corrosive. Can cause severe irritation and burns [].
  • Inhalation: Harmful if inhaled. May cause respiratory tract irritation [].
  • Ingestion: May be harmful if swallowed [].

  • Hydrolysis: Upon contact with moisture, it hydrolyzes quickly, forming silanol groups and releasing methanol. This reaction is crucial for its function as a coupling agent in various applications .
  • Reaction with Carbon Nanotubes: This compound can react with fluorinated carbon nanotubes to create aminoalkylalkoxysilane functionalized carbon nanotubes, enhancing their properties for specific applications .
  • Crosslinking: It serves as a crosslinker in polymer systems, particularly in moisture-curing processes, improving the mechanical properties of the resulting materials .

The biological activity of N-[3-(Trimethoxysilyl)propyl]ethylenediamine has been studied primarily for its toxicological effects. It may cause skin and eye irritation upon contact. Inhalation or ingestion can lead to respiratory tract irritation and gastrointestinal distress. The compound's hydrolysis products, particularly methanol, are also of concern due to their toxicity .

N-[3-(Trimethoxysilyl)propyl]ethylenediamine can be synthesized through several methods:

  • Alkylation of Ethylenediamine: The compound can be synthesized by reacting ethylenediamine with trimethoxysilane under controlled conditions to ensure proper alkylation.
  • Hydrolysis of Silanes: Starting from trimethoxysilane, hydrolysis followed by amination can yield N-[3-(Trimethoxysilyl)propyl]ethylenediamine.

These methods require careful control of reaction conditions to optimize yield and purity.

N-[3-(Trimethoxysilyl)propyl]ethylenediamine finds diverse applications across various industries:

  • Adhesives and Sealants: It acts as an adhesion promoter at organic/inorganic interfaces, significantly enhancing bonding strength .
  • Coatings: Used in coatings for improved adhesion to glass and metal surfaces, as well as in fiberglass finishes and resinous additives for composites .
  • Polymer Modification: Serves as a coupling agent for reinforcing fillers in elastomers and thermoplastics, improving their mechanical properties under heat and moisture exposure .
  • Foundry

N-[3-(Trimethoxysilyl)propyl]ethylenediamine shares structural similarities with several other silane compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
N-(2-aminoethyl)-3-aminopropyltrimethoxysilaneC8H22N2O3SiSimilar functionality as a coupling agent
3-AminopropyltriethoxysilaneC9H23N1O3SiUsed in similar applications but with different alkoxy groups
VinyltriethoxysilaneC10H22O3SiPrimarily used for adhesion in coatings

Uniqueness

What sets N-[3-(Trimethoxysilyl)propyl]ethylenediamine apart is its dual functionality as both an amine and a silane. This unique structure allows it to effectively promote adhesion between organic and inorganic materials while also providing reactive sites for further chemical modification. Its rapid hydrolysis makes it particularly effective in moisture-rich environments, enhancing its utility in various industrial applications .

Physical Description

DryPowder; Liquid; OtherSolid

UNII

28ZCS5GA8G

Related CAS

64339-13-5 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 1710 companies from 35 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 513 of 1710 companies. For more detailed information, please visit ECHA C&L website;
Of the 34 notification(s) provided by 1197 of 1710 companies with hazard statement code(s):;
H302 (16.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (10.69%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (40.94%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (98.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (83.04%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (46.7%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (12.45%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (31.58%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

1760-24-3

Wikipedia

(trimethoxysilylpropyl)ethylenediamine

General Manufacturing Information

Adhesive manufacturing
All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Construction
Electrical equipment, appliance, and component manufacturing
Plastics product manufacturing
Rubber product manufacturing
Synthetic dye and pigment manufacturing
Synthetic rubber manufacturing
Transportation equipment manufacturing
1,2-Ethanediamine, N1-[3-(trimethoxysilyl)propyl]-: ACTIVE

Dates

Modify: 2023-08-15

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